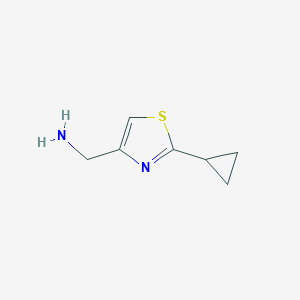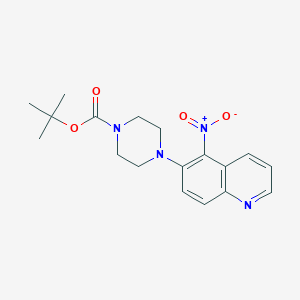
4-(aminometil)tetrahidro-2H-tiopirano-4-ol
Descripción general
Descripción
“4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol” is a sulfur-containing heterocyclic compound . It has a molecular weight of 147.24 . The IUPAC name for this compound is 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol .
Molecular Structure Analysis
The InChI code for “4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol” is 1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 . The canonical SMILES structure is C1CSCCC1(CN)O .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 147.24 g/mol . The compound has a topological polar surface area of 71.6 Ų .Aplicaciones Científicas De Investigación
Intermediarios Farmacéuticos
4-(Aminometil)tetrahidro-2H-tiopirano-4-ol: sirve como un intermedio valioso en la síntesis de varios compuestos farmacéuticos. Su estructura es fundamental en la producción de fármacos que contienen azufre que exhiben posibles efectos terapéuticos, como actividades antibacterianas, antifúngicas y antiparasitarias .
Bloque de Construcción de la Síntesis Orgánica
Este compuesto se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la construcción de compuestos heterocíclicos. Sus sitios reactivos permiten una mayor funcionalización, lo que lleva a una amplia gama de derivados con diversas propiedades químicas .
Síntesis del Grupo Quiral
Debido a su naturaleza quiral, This compound se puede emplear en la síntesis del grupo quiral como material de partida o intermedio. Esto es crucial para crear sustancias enantioméricamente puras, que son importantes en el desarrollo de fármacos quirales .
Síntesis de Catalizador y Ligando
Los grupos funcionales del compuesto lo hacen adecuado para su modificación en catalizadores o ligandos en la síntesis asimétrica. Estos catalizadores son esenciales para producir productos farmacéuticos y agroquímicos ópticamente activos .
Ciencia de Materiales
En la ciencia de los materiales, los derivados del compuesto podrían explorarse por su posible uso en la creación de polímeros con propiedades únicas, como una mayor durabilidad o una conductividad mejorada .
Investigación Bioquímica
This compound: también puede desempeñar un papel en la investigación bioquímica, particularmente en el estudio de compuestos de azufre biológicamente activos. Su estructura puede imitar ciertas moléculas biológicas, ayudando a comprender su función e interacción dentro de los organismos vivos .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is often used as a building block in drug chemistry and organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a building block in drug chemistry, it likely interacts with its targets through the formation of amide bonds . This interaction could lead to changes in the target’s function, but the exact nature of these changes would depend on the specific target and the context in which the compound is used.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption . Its lipophilicity (Log Po/w) is predicted to be 1.25 (iLOGP), suggesting it could have reasonable bioavailability . More research is needed to fully understand its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(aminomethyl)tetrahydro-2H-thiopyran-4-ol. For instance, its storage conditions can affect its stability . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially influence its action and efficacy.
Análisis Bioquímico
Biochemical Properties
4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with enzymes involved in sulfur metabolism, potentially inhibiting or modifying their activity . The hydroxyl group in 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol allows it to form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which are crucial for cell signaling . Additionally, 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol in laboratory settings are important factors to consider. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . Long-term studies have shown that 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol can have lasting effects on cellular function, particularly in in vitro and in vivo settings . These effects may include alterations in cell growth, differentiation, and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol vary with different dosages in animal models. At low doses, this compound may have beneficial effects, such as enhancing metabolic activity or modulating immune responses . At high doses, it can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(Aminomethyl)tetrahydro-2H-thiopyran-4-ol is effective without causing harm.
Propiedades
IUPAC Name |
4-(aminomethyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDACFHKAMLKPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672948 | |
| Record name | 4-(Aminomethyl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879514-92-8 | |
| Record name | 4-(Aminomethyl)thian-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)thian-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)

![Ethyl 2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate](/img/structure/B1372073.png)
![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)




